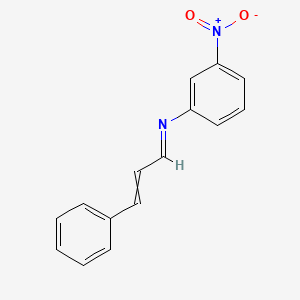
N-(3-Carbamimidoylphenyl)-3-phenyl-propanamide; 4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-carbamimidoylphenyl)-3-phenylpropanamide;4-methylbenzenesulfonic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both carbamimidoyl and phenylpropanamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamimidoylphenyl)-3-phenylpropanamide;4-methylbenzenesulfonic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-carbamimidoylphenylboronic acid with phenylpropanamide under specific conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating advanced techniques such as continuous flow chemistry and real-time monitoring to ensure consistent quality and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-carbamimidoylphenyl)-3-phenylpropanamide;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are possible, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
N-(3-carbamimidoylphenyl)-3-phenylpropanamide;4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-carbamimidoylphenyl)-3-phenylpropanamide;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects such as reduced inflammation or slowed tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-carbamimidoylphenyl)methyl 1-[(3-carbamimidoylphenyl)methyl]indole-2-carboxylate
- (3-carbamimidoylphenyl)acetic acid
- (3-carbamimidoylphenyl)methylcarbamic acid
Uniqueness
N-(3-carbamimidoylphenyl)-3-phenylpropanamide;4-methylbenzenesulfonic acid stands out due to its unique combination of functional groups, which confer specific chemical properties and biological activities. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
24722-25-6 |
|---|---|
Formule moléculaire |
C23H25N3O4S |
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
N-(3-carbamimidoylphenyl)-3-phenylpropanamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C16H17N3O.C7H8O3S/c17-16(18)13-7-4-8-14(11-13)19-15(20)10-9-12-5-2-1-3-6-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,11H,9-10H2,(H3,17,18)(H,19,20);2-5H,1H3,(H,8,9,10) |
Clé InChI |
MBRFWDQIQUFYMY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















